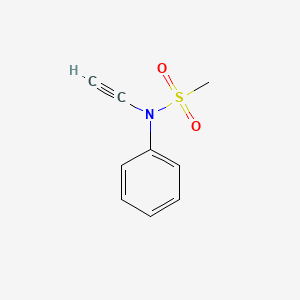

N-Ethynyl-N-phenylmethanesulfonamide

Description

Contextualization within Organosulfur Chemistry

N-Ethynyl-N-phenylmethanesulfonamide is fundamentally an organosulfur compound, defined by the presence of a carbon-sulfur bond within its methanesulfonyl (mesyl) group. In the context of ynamide chemistry, this sulfonyl group is not a passive spectator; it is crucial for the compound's utility. nih.gov Organosulfur compounds are pivotal in organic synthesis, often used as intermediates, catalysts, and directing groups. nih.gov

The primary role of the methanesulfonamide (B31651) group in this molecule is to modulate the electronic properties of the nitrogen-alkyne system. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair of electrons, which reduces the nucleophilicity of the alkyne's β-carbon compared to that in ynamines. This electronic stabilization makes N-sulfonyl ynamides like this compound significantly more stable and easier to handle than ynamines, which are notoriously prone to hydrolysis. nih.gov Furthermore, the sulfonamide moiety has been increasingly recognized for its role as a directing group in C-H activation reactions, guiding transition metals to effect regioselective functionalization of otherwise inert C-H bonds, a significant area of research in modern synthetic chemistry. nih.govresearchgate.net

Significance of Ynamides as Activated Alkynes in Modern Organic Synthesis

Ynamides are considered highly activated and polarized alkynes, a feature that underpins their broad application in synthesis. The polarization, induced by the nitrogen atom and tuned by the attached EWG, renders the α-carbon electrophilic and the β-carbon nucleophilic. nih.gov This distinct electronic character allows ynamides to participate in a diverse array of chemical transformations that are often inaccessible to conventional alkynes.

Their utility spans various reaction types, including cycloadditions, rearrangements, transition-metal-catalyzed cross-couplings, and hydro-heteroatom additions. rsc.orgrsc.org This versatility has established ynamides as powerful synthons for the rapid assembly of complex nitrogen-containing molecules, particularly N-heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. rsc.org The ability to precisely control chemo-, regio-, and stereoselectivity in these reactions further elevates the status of ynamides as indispensable tools for synthetic chemists. nih.gov

| Reaction Type | Description | Synthetic Utility |

|---|---|---|

| Cycloaddition Reactions | Participation as a 2π component in [2+2], [3+2], and [4+2] cycloadditions. | Construction of carbo- and heterocyclic frameworks (e.g., pyrroles, pyridines, imidazoles). nih.gov |

| Rearrangements | Undergo sigmatropic rearrangements (e.g., aza-Claisen) and sulfonyl shifts. acs.orgnih.gov | Access to complex amidines, vinylogous amidines, and nitriles. nih.gov |

| Metal-Catalyzed Couplings | Engage in various cross-coupling reactions to form C-C and C-heteroatom bonds. | Synthesis of substituted enamides and functionalized heterocycles. nih.gov |

| Hydro-heteroatom Additions | Addition of H-O, H-N, and H-S bonds across the triple bond. | Stereoselective synthesis of enamides and N,S-acetal derivatives. nih.gov |

| Brønsted Acid Catalysis | Activation by Brønsted acids to form keteniminium intermediates for subsequent reactions. rsc.org | Metal-free synthesis of complex N-containing molecules. rsc.org |

Historical Development of this compound Research

While specific research focusing exclusively on this compound is limited, its scientific history is embedded within the broader development of N-sulfonyl ynamides. The journey began with the initial synthesis of ynamides via dehydrohalogenation, a method that lacked general applicability. For many years, the synthetic potential of ynamides remained largely untapped due to the challenges in their preparation.

A paradigm shift occurred in the early 2000s with the advent of transition-metal catalysis. The development of copper-catalyzed methods for the N-alkynylation of amides, including sulfonamides, was a watershed moment. nih.gov These protocols provided the first truly general, direct, and atom-economical routes to a wide variety of ynamides, making compounds like this compound readily accessible for research and development. This breakthrough unlocked the full potential of ynamide chemistry and spurred a rapid expansion of their use in organic synthesis. Subsequent methodological refinements have continued to improve efficiency and substrate scope.

| Era | Key Development | Significance |

|---|---|---|

| 1960s-1990s | Initial synthesis of ynamides via elimination reactions. | Established proof-of-concept but methods were harsh and lacked generality, limiting synthetic applications. |

| 2003 | Hsung reports the first general copper-catalyzed N-alkynylation of amides and sulfonamides. nih.gov | Revolutionized access to N-sulfonyl ynamides, making them widely available as synthetic building blocks. |

| 2010s | Expansion of catalytic methods, including microwave-assisted synthesis and new alkynylating agents. researchgate.net | Increased reaction efficiency, reduced reaction times, and broadened the scope of accessible ynamide structures. |

| 2021 | Development of copper-catalyzed N-alkynylation using alkynyl benziodoxolones. nih.gov | Provided a mild and highly functional-group-tolerant method for synthesizing complex ynamides, including those derived from amino acids. nih.gov |

Current Research Frontiers in this compound Chemistry

The chemistry of N-sulfonyl ynamides, including this compound, is a vibrant and rapidly evolving field. Current research is pushing the boundaries of their synthetic applications, focusing on developing novel transformations and leveraging their unique reactivity for innovative molecular construction.

One of the most significant recent frontiers is the application of ynamides as coupling reagents. Researchers have discovered that ynamides can facilitate the formation of amide and ester bonds with a remarkable ability to suppress racemization, a long-standing challenge in peptide synthesis. nih.govacs.org This has positioned N-sulfonyl ynamides as powerful tools for the green and efficient synthesis of peptides and other complex molecules. researchgate.net

Other major areas of active research include the development of novel cycloaddition cascades for the synthesis of polycyclic systems, the use of the sulfonyl group as a traceless directing group in C-H functionalization reactions, and the exploration of radical-mediated isomerizations to access reactive ketenimine intermediates. researchgate.netnih.govnih.gov These cutting-edge studies continue to uncover the rich and diverse chemistry of N-sulfonyl ynamides, promising new solutions to complex synthetic challenges.

| Research Area | Description of Advance | Potential Impact |

|---|---|---|

| Peptide Synthesis | Use as racemization-free coupling reagents for amide bond formation. acs.orgresearchgate.net | Enables more efficient and sustainable synthesis of peptides and pharmaceuticals. researchgate.net |

| Asymmetric Catalysis | Development of enantioselective transformations using chiral catalysts with ynamide substrates. | Access to chiral nitrogen-containing compounds with high stereocontrol. |

| C-H Functionalization | Employing the N-sulfonyl group as a directing group to achieve site-selective C-H bond activation. nih.gov | Streamlines the synthesis of complex molecules by functionalizing previously inert positions. |

| Radical Chemistry | Radical chain isomerization of N-sulfonyl ynamides to generate ketenimines for further reactions. nih.gov | Opens new pathways for dearomatization and the synthesis of unique molecular scaffolds. nih.gov |

| Multi-component Reactions | Design of one-pot reactions where ynamides react with multiple partners to rapidly build molecular complexity. mdpi.comnih.gov | Increases synthetic efficiency and allows for the rapid generation of compound libraries. |

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

N-ethynyl-N-phenylmethanesulfonamide |

InChI |

InChI=1S/C9H9NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h1,4-8H,2H3 |

InChI Key |

KXLHXUUNNWBGFG-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C#C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethynyl N Phenylmethanesulfonamide and Analogous Ynamides

Precursor Synthesis Strategies for N-Phenylmethanesulfonamide and Derivatives

The foundational step in synthesizing the target ynamide is the preparation of the corresponding sulfonamide precursor, N-phenylmethanesulfonamide. This precursor can then be modified or used directly in ethynylation reactions.

Synthesis of N-Phenylmethanesulfonamide from Aniline (B41778) and Methanesulfonyl Chloride

The most direct route to N-phenylmethanesulfonamide involves the reaction of aniline with methanesulfonyl chloride. This is a standard sulfonylation of an amine. The reaction typically employs a base to neutralize the hydrochloric acid byproduct generated during the process. Various organic bases can be utilized, with pyridine (B92270) and triethylamine (B128534) being common choices. cbijournal.com For instance, studies have reported quantitative yields (100%) when reacting aniline with sulfonyl chlorides in the presence of pyridine at temperatures ranging from 0 to 25 °C. cbijournal.com The general procedure involves dissolving aniline in a suitable solvent, adding the base, and then introducing methanesulfonyl chloride, often at a reduced temperature to control the reaction's exothermicity. cbijournal.com

A typical laboratory-scale synthesis is outlined in the table below:

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Aniline, Methanesulfonyl Chloride | Pyridine | 0-25 °C | ~100% | cbijournal.com |

| Aniline, Methanesulfonyl Chloride | Triethylamine, THF | Ice bath, then RT for 6h | 86% | cbijournal.com |

| Aniline, Methanesulfonyl Chloride | Nitroalkane | 50-70 °C | High | google.com |

Preparation of Functionalized Anilines for Substituted Ynamide Synthesis

To create a diverse range of substituted ynamides, functionalized anilines are required as starting materials. The synthesis of these precursors can be achieved through several established organic chemistry methods. beilstein-journals.org Classical approaches include:

Nucleophilic Aromatic Substitution (SNAr) reactions with N-centered nucleophiles. beilstein-journals.org

Reduction of nitroarenes , a widely used industrial and laboratory method. beilstein-journals.org

Transition metal-catalyzed C–N cross-coupling reactions , which involve coupling aryl halides or sulfonates with ammonia (B1221849) or other nitrogen sources using palladium or copper catalysts. beilstein-journals.org

A more recent, catalyst-free method involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. beilstein-journals.org This process proceeds through a sequential imine condensation–isoaromatization pathway to afford synthetically useful 2-benzyl N-substituted anilines in yields ranging from 23–82%. beilstein-journals.org This strategy provides an alternative route for constructing functionalized anilines from non-traditional precursors. beilstein-journals.org

Direct Ethynylation and Ynamide Formation Approaches

With the sulfonamide precursor in hand, the next critical step is the introduction of the alkyne functionality to form the ynamide. This can be accomplished through various modern synthetic methods.

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming C–N bonds. rsc.orglibretexts.org This approach facilitates the direct coupling of a secondary amide's N-H bond with a terminal alkyne's C-H bond. rsc.org Specifically for ynamide synthesis, a copper-catalyzed aerobic oxidative CDC reaction has been developed that efficiently couples secondary amides with terminal alkynes. rsc.orgrsc.org

This method offers a greener and more efficient alternative to traditional syntheses that may require harsh conditions or pre-functionalized starting materials. rsc.org The reaction is typically performed at room temperature under an oxygen atmosphere, using a copper catalyst and a ligand. rsc.org

| Parameter | Description | Reference |

| Catalyst | Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) | rsc.orgresearchgate.net |

| Ligand | 1-Methylbenzimidazole | rsc.orgresearchgate.net |

| Solvent | Toluene | rsc.orgresearchgate.net |

| Atmosphere | Oxygen (1 atm) | rsc.orgresearchgate.net |

| Additives | 3 Å molecular sieves | rsc.orgresearchgate.net |

| Temperature | Room Temperature | rsc.orgresearchgate.net |

This process allows for the efficient, scalable synthesis of ynamides from readily available starting materials. rsc.org

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone of C-C bond formation, involving the reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. mdpi.com This reaction has been adapted for the synthesis of ynamides.

Utilization of Trimethylsilylacetylene and Subsequent Desilylation with Tetrabutylammonium Fluoride (B91410) (TBAF)

A common strategy for installing a terminal ethynyl (B1212043) group involves a two-step process: coupling with a protected alkyne followed by deprotection. Trimethylsilylacetylene (TMSA) is frequently used as the protected alkyne source. mdpi.commdpi.org

The process begins with the Sonogashira coupling of a suitable precursor, such as an N-halo-N-phenylmethanesulfonamide, with TMSA. The reaction is catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂. organic-chemistry.org While traditionally requiring a copper(I) co-catalyst, copper-free versions have also been developed. organic-chemistry.orgresearchgate.net The trimethylsilyl (B98337) (TMS) group serves as a protecting group, preventing unwanted side reactions of the terminal alkyne. mdpi.org

Once the TMS-protected ynamide is formed, the silyl (B83357) group is removed to reveal the terminal alkyne. This desilylation is commonly achieved using a fluoride ion source, with Tetrabutylammonium Fluoride (TBAF) being a particularly effective reagent. organic-chemistry.orgnih.gov The fluoride ion has a high affinity for silicon, leading to the cleavage of the C-Si bond. mdpi.org This sequence allows for the clean and efficient synthesis of terminal ynamides like N-ethynyl-N-phenylmethanesulfonamide.

The key steps are summarized below:

| Step | Reaction Type | Key Reagents | Purpose | Reference |

| 1 | Sonogashira Coupling | Aryl Halide, Trimethylsilylacetylene, Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | C-C bond formation to install a protected ethynyl group. | mdpi.comorganic-chemistry.org |

| 2 | Desilylation | Tetrabutylammonium Fluoride (TBAF) | Removal of the TMS protecting group to yield the terminal alkyne. | organic-chemistry.orgnih.gov |

Cross-Coupling with Substituted Terminal Alkynes

A prevalent and powerful method for the synthesis of ynamides involves the copper-catalyzed cross-coupling of terminal alkynes with nitrogen-containing compounds, including sulfonamides. This approach, often a variation of the Ullmann condensation, facilitates the formation of the crucial C-N bond. The reaction typically employs a copper(I) or copper(II) catalyst in the presence of a base and often a ligand to facilitate the coupling process.

The general scheme for this reaction involves the coupling of a terminal alkyne with a sulfonamide. For the synthesis of this compound, this would involve the reaction of ethyne (B1235809) with N-phenylmethanesulfonamide. However, due to the gaseous nature and reactivity of ethyne, more practical approaches often utilize protected or substituted terminal alkynes.

Research in this area has demonstrated the broad applicability of copper-catalyzed multicomponent reactions for generating related structures. For instance, the reaction of terminal alkynes, sulfonyl azides, and amines, catalyzed by copper, is a highly efficient method for producing a variety of nitrogen-containing heterocyclic compounds and N-sulfonyl amidines. nih.gov While a direct protocol for the synthesis of this compound is not extensively detailed, the general principles of these copper-catalyzed reactions are applicable. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

A representative set of conditions for the copper-catalyzed N-arylation of sulfonamides with aryl bromides, a related C-N bond-forming reaction, highlights the key parameters that would be optimized for an N-alkynylation reaction. nie.edu.sg

| Entry | Copper Source | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | CuI | Cs2CO3 | DMF | 135 | Up to 78 |

| 2 | CuCl | Cs2CO3 | DMF | 135 | 48 |

| 3 | CuCl2 | Cs2CO3 | DMF | 135 | 66 |

| 4 | CuI | K2CO3 | DMF | 135 | Lower Yield |

| 5 | CuI | Cs2CO3 | DMSO | 135 | Slightly Lower Yield |

Conversion from N-Formyl-tosylamides via Dichlorovinylamides

An alternative, two-step methodology for the synthesis of N-ethynyl-tosylamides, which are structurally analogous to this compound, involves the conversion of N-formyl-tosylamides. This synthetic route proceeds through an intermediate N-(2,2-dichlorovinyl)sulfonamide.

The first step of this process is the reaction of an N-formylsulfonamide with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to form the corresponding N-(2,2-dichlorovinyl)sulfonamide. This intermediate is then subjected to an elimination reaction, typically using a strong base like an alkoxide or an organolithium reagent, to generate the desired ynamide. This method provides a viable pathway to ynamides from readily available starting materials.

Advanced Synthetic Transformations Leading to this compound Derivatives

Building upon the core structure of this compound, advanced synthetic transformations can be employed to introduce complexity and chirality, leading to a diverse range of derivatives. These methods are crucial for exploring the chemical space around this scaffold for various applications.

Catalytic Asymmetric N-Allylation of Secondary Sulfonamides

The catalytic asymmetric N-allylation of secondary sulfonamides represents a powerful tool for the synthesis of chiral N-allyl sulfonamide derivatives. This transformation is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. The reaction introduces an allyl group to the nitrogen atom of the sulfonamide with control over the stereochemistry at the newly formed stereocenter.

In a typical palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), a secondary sulfonamide is reacted with an allylic electrophile, such as an allyl carbonate or acetate (B1210297), in the presence of a chiral palladium catalyst. The choice of the chiral ligand is critical for achieving high enantioselectivity. This methodology allows for the synthesis of a wide array of chiral N-allylated sulfonamides, which can be valuable intermediates in the synthesis of more complex molecules. rsc.org

| Entry | Sulfamidate Imine Substrate | Allyl Carbonate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-Phenyl-5H-oxathiazole 2,2-dioxide | Methyl allyl carbonate | 85 | 95 |

| 2 | 4-Methyl-5-phenyl-5H-oxathiazole 2,2-dioxide | Methyl allyl carbonate | 78 | 92 |

| 3 | 4,5-Diphenyl-5H-oxathiazole 2,2-dioxide | Ethyl allyl carbonate | 90 | 98 |

| 4 | 4-tert-Butyl-5H-oxathiazole 2,2-dioxide | Methyl allyl carbonate | 75 | 90 |

Electrochemical Synthesis of Sulfonamides from Sulfonimides

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides from sulfonimides. This approach involves the selective cleavage of one of the sulfonyl groups from a sulfonimide precursor. The reaction is driven by an electric current, often avoiding the need for harsh chemical reagents.

The process typically involves the controlled potential electrolysis of a sulfonimide in a suitable electrolyte solution. This method has been shown to be highly chemoselective, allowing for the cleavage of one sulfonyl group while leaving other functional groups in the molecule intact. The electrochemical synthesis of sulfonamides is advantageous due to its mild reaction conditions and high yields. rsc.orgresearchgate.net This technique can be applied to produce a variety of N-substituted sulfonamides, which could be precursors to or derivatives of this compound.

| Entry | Starting Material (4-nitroso-N,N-dimethylaniline derivative) | Nucleophile (Arylsulfinic acid) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-nitroso-N,N-dimethylaniline | Benzenesulfinic acid | N,N-di(phenylsulfonyl)-N',N'-dimethyl-1,4-benzenediamine | 76 |

| 2 | 4-nitroso-N,N-dimethylaniline | 4-Methylbenzenesulfinic acid | N,N-di(p-tolylsulfonyl)-N',N'-dimethyl-1,4-benzenediamine | 72 |

| 3 | 4-nitroso-N,N-dimethylaniline | 4-Chlorobenzenesulfinic acid | N,N-di(4-chlorophenylsulfonyl)-N',N'-dimethyl-1,4-benzenediamine | 65 |

| 4 | 4-nitroso-N,N-dimethylaniline | 4-Bromobenzenesulfinic acid | N,N-di(4-bromophenylsulfonyl)-N',N'-dimethyl-1,4-benzenediamine | 55 |

Mechanistic Investigations of N Ethynyl N Phenylmethanesulfonamide Reactivity

Gold-Catalyzed Transformations of N-Ethynyl Sulfonamides

Homogeneous gold catalysis serves as a powerful tool for the activation of the carbon-carbon triple bond in N-ethynyl sulfonamides. digitellinc.com This activation facilitates a range of transformations, from the formation of highly reactive intermediates to complex cyclization cascades. The interaction between the gold(I) catalyst and the alkyne generates key intermediates such as α-imino gold carbenes and keteniminium ions, which are central to the reactivity of these compounds. mdpi.comnih.gov

Mechanism of α-Imino Gold Carbene Formation

The formation of α-imino gold carbene intermediates is a cornerstone of gold-catalyzed ynamide reactivity. mdpi.com These species are typically generated through the intermolecular reaction of a gold-activated N-ethynyl sulfonamide with a nitrene source. nih.govd-nb.info Various reagents, including isoxazoles, azides, and sulfilimines, can serve as nitrene precursors. d-nb.infonih.govacs.org

The general mechanism commences with the coordination of the gold(I) catalyst to the alkyne of the N-ethynyl sulfonamide. This π-activation renders the alkyne susceptible to nucleophilic attack. A nitrogen-containing reagent then attacks the activated alkyne. This is followed by cleavage of a labile bond within the nitrogen source (e.g., an N-O bond in an isoxazole), leading to the formation of the α-imino gold carbene. nih.govresearchgate.net Density Functional Theory (DFT) calculations have shown that the regioselectivity of the initial nucleophilic attack on the activated ynamide determines the substitution pattern of the subsequent products. mdpi.comresearchgate.net This process provides an atom-economic route to generating gold carbenes, as the entire framework of the nitrene source can be incorporated into the product. nih.govresearchgate.net

For instance, the reaction between ynamides and isoxazoles, catalyzed by gold, proceeds through an α-imino gold carbene intermediate to form polysubstituted 2-aminopyrroles. nih.govresearchgate.net Similarly, reacting ynamides with azides generates these carbenes, which can then undergo tandem reactions to produce valuable heterocyclic structures like 2-aminoindoles. acs.org

Nucleophilic Additions to Keteniminium Gold Intermediates

Activation of N-ethynyl sulfonamides with a π-acidic gold catalyst can also generate highly electrophilic keteniminium ion intermediates. nih.gov These species are among the most electrophilic intermediates known and are capable of reacting with even weak nucleophiles. nih.gov The formation of the gold-keteniminium ion involves the complexation of the cationic gold catalyst to the alkyne, leading to a species with significant positive charge delocalized onto the nitrogen atom. nih.gov

This high electrophilicity drives a variety of nucleophilic addition reactions. Both intermolecular and intramolecular additions are prevalent. For example, in a gold-catalyzed stereoselective synthesis of 3-vinylindoles, the cyclization of o-alkynylanilines forms an indole (B1671886) nucleophile in situ, which then adds to the gold-activated keteniminium intermediate derived from the ynamide. rsc.org Mechanistic studies, supported by DFT calculations, have elucidated the pathway for intramolecular reactions, such as the hydroalkylation of ynamides to form indenes. This process involves the formation of a gold-keteniminium ion, followed by a rate-determining mdpi.comrsc.org-hydride shift and subsequent cyclization. nih.govacs.org

| Catalyst | Nucleophile/Reaction Type | Product | Reference |

| IPrAuNTf₂ | Intramolecular mdpi.comrsc.org-Hydride Shift | 2-Aminoindene | nih.gov |

| JohnPhosAu(MeCN)SbF₆ | o-Alkynylaniline (Intermolecular) | 3-Vinylindole | rsc.org |

| Ph₃PAuNTf₂ | Semicarbazide (Intermolecular) | Substituted Semicarbazone | researchgate.net |

Gold-Mediated Cycloisomerization Processes

Gold-catalyzed cycloisomerization reactions of N-ethynyl sulfonamides provide efficient pathways to a wide range of carbocyclic and heterocyclic scaffolds. monash.edu These reactions often leverage the formation of the aforementioned keteniminium intermediates to trigger intramolecular bond formations. nih.gov The versatility of this approach allows for the construction of complex polycyclic systems from readily available starting materials under mild conditions. nih.gov

A notable example is the synthesis of 2-amino-indenes through a formal intramolecular hydroalkylation of suitably substituted ynamides. nih.govnih.gov The reaction is initiated by the generation of an activated keteniminium ion, which undergoes a mdpi.comrsc.org-hydride shift, followed by cyclization to furnish the indene (B144670) core. nih.gov Other complex transformations include the cycloisomerization of yne-tethered ynamides, which, depending on the reaction conditions and substrate, can lead to novel N-heterocycles like dihydropyridinones or cyclobutene-fused azepines. rsc.org Furthermore, the reaction of yndiamides (containing two nitrogen substituents on the alkyne) can be controlled to produce fused pyrrole (B145914) systems through a cycloisomerization/1,2-sulfonyl migration cascade. nih.gov

Intermolecular Atom Transfer Reactions

Intermolecular atom transfer is a key strategy for generating reactive gold carbene intermediates from N-ethynyl sulfonamides. bham.ac.uk This process involves the transfer of a heteroatom, such as nitrogen or oxygen, from a donor molecule to the gold-activated alkyne. This methodology provides a flexible alternative to using diazo compounds for carbene generation. bham.ac.uk

Nitrene transfer is a prominent example of this reaction class. Reagents like isoxazoles, N-iminopyridinium ylides, and sulfilimines act as nitrene donors. nih.govbham.ac.uk In a gold-catalyzed reaction, the N-ethynyl sulfonamide is activated, followed by the transfer of the nitrene group to form an α-imino gold carbene. d-nb.info This intermediate can then undergo various subsequent reactions, such as cyclization or insertion, to yield functionalized nitrogen-containing molecules. mdpi.comnih.gov This approach is atom-economic, particularly in formal [3+2] cycloadditions where the entire nitrene precursor is incorporated into the final product. researchgate.net

Oxygen Transfer Reactions Promoted by Gold Complexes with Pyridine (B92270) N-Oxide

Gold complexes can catalyze intermolecular oxygen transfer from oxidants like pyridine N-oxides to N-ethynyl sulfonamides. nih.govbham.ac.uk This reaction proceeds through the formation of an α-oxo gold carbene intermediate, a species with reactivity comparable to α-oxo carbenes generated from hazardous diazo precursors. bham.ac.ukacs.org

The mechanism involves the activation of the ynamide by the gold catalyst, followed by nucleophilic attack of the pyridine N-oxide. Subsequent rearrangement and elimination of pyridine result in the formation of the α-oxo gold carbene. This highly reactive intermediate can then be trapped by various nucleophiles. For example, in a gold(I)-catalyzed oxidative annulation, the α-oxo gold carbene generated from an ynamide and 2,3-dichloropyridine (B146566) N-oxide is trapped by nitriles to afford 5-amino-1,3-oxazoles. nih.govacs.orgorganic-chemistry.org This oxygen atom transfer strategy has been shown to reverse the regioselectivity compared to analogous nitrene transfer reactions, highlighting its utility in controlling reaction outcomes. nih.gov

| Oxidant | Intermediate | Trapping Agent | Product | Reference |

| Pyridine N-Oxide | α-Oxo Gold Carbene | - (1,2-insertion) | α,β-Unsaturated Imide | bham.ac.uk |

| 2,3-Dichloropyridine N-Oxide | α-Oxo Gold Carbene | Nitrile | 5-Amino-1,3-oxazole | nih.govacs.org |

| Quinoline (B57606) N-Oxide | α-Oxo Gold Carbene | 1,3,5-Triazinane (Mannich) | Functionalized Fluorene | acs.org |

Intramolecular Rearrangements of Ynamide-Tethered Sulfoxides

N-ethynyl sulfonamides featuring a tethered sulfoxide (B87167) group can undergo unique intramolecular rearrangements when catalyzed by gold complexes. nih.gov These transformations often involve the sulfoxide oxygen acting as an internal nucleophile or participating in a sigmatropic rearrangement, leading to the formation of sulfur-containing heterocycles.

One such process is the gold-catalyzed cycloisomerization of ynamides bearing a tethered allyl sulfoxide. This reaction is initiated by a formal 7-endo-dig cyclization, ultimately affording 2-carboxylic amide tetrahydrothiophenes and their benzofused analogs. researchgate.net The mechanism involves the gold-activated ynamide being attacked by the sulfoxide oxygen, followed by a cascade of events that constructs the new heterocyclic ring system. This methodology provides access to novel spirocyclic ε-lactam structures when N-allyl ynamides are employed. researchgate.net

Nitrene Transfer Reactions Involving N-Ethynyl Sulfonamides

Nitrene transfer reactions are powerful methods for constructing new carbon-nitrogen bonds. researchgate.net These reactions typically involve a reactive nitrene intermediate, often generated from precursors like sulfonyl azides or iminoiodinanes, which is then transferred to a substrate. researchgate.netchemrxiv.org The reactivity of the nitrene, whether it is in a singlet or triplet state, can be controlled by the reaction conditions, such as the use of transition metal catalysts or photochemical activation, which influences the reaction mechanism and substrate scope. researchgate.netchemrxiv.org In the context of N-ethynyl sulfonamides, the sulfonamide moiety is a key functional group that can participate in or influence nitrene-like reactivity.

The [3+2] cycloaddition is a cornerstone reaction for the synthesis of five-membered heterocycles like isoxazoles and isoxazolines. nih.gov This reaction typically involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, like an alkyne or alkene. nih.govmdpi.com While direct nitrene transfer from an N-ethynyl sulfonamide to form an isoxazole (B147169) is not the standard pathway, the underlying principles of cycloaddition are relevant to its reactivity. Alkynyl sulfonamides themselves can act as dipolarophiles in 1,3-dipolar cycloadditions. For instance, they can react with nitrile oxides to form isoxazoles. ucl.ac.uk

A mechanistically related reaction involves the [3+2] cycloaddition of sulfonyl azides with thioamides. nih.gov In this process, the azide (B81097) group acts as the 1,3-dipole, reacting with the C=S double bond of the thioamide to form an unstable thiatriazole intermediate, which then extrudes nitrogen and sulfur to yield an N-sulfonyl amidine. nih.gov This reaction highlights the ability of the sulfonyl group to participate in cycloaddition reactions that are precursors to bond formation at the nitrogen atom, analogous to a nitrene transfer.

The synthesis of isoxazoles often proceeds via the in-situ generation of nitrile oxides from aldoximes, followed by their intramolecular or intermolecular cycloaddition with an alkyne. mdpi.comnih.gov The conditions for these reactions can be optimized to favor the desired heterocyclic product. nih.govresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions for Heterocycle Synthesis

| Reactants | Reaction Type | Product | Key Features |

|---|---|---|---|

| Alkynyl Sulfonamides + Nitrile Oxides | 1,3-Dipolar Cycloaddition | Isoxazoles | Forms one regioisomer in good yields. ucl.ac.uk |

| N-propargylbenzimidazole oxime | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Tetracyclic Isoxazole | Forms two rings simultaneously. mdpi.com |

| Heterocyclic Thioamides + Sulfonyl Azides | [3+2] Cycloaddition | N-Sulfonyl Amidines (via Thiatriazole intermediate) | Regioselective synthesis with evolution of N₂ and S. nih.gov |

Nitrenoid precursors are reagents that can deliver a nitrene or a nitrene equivalent (a nitrenoid) to a substrate. The nature of the precursor is crucial in defining the reactivity and selectivity of the transformation. Recent advancements have focused on developing novel precursors that function under mild conditions, often mediated by catalysis. nih.govorganic-chemistry.org

For instance, dioxazolones have been identified as effective acyl nitrene precursors for the copper-catalyzed S-amidation of thiols, leading to N-acyl sulfenamides. nih.gov Similarly, N-acyloxyamides have been used in iron(II)-catalyzed nitrene transfer reactions with sulfoxides to produce N-acyl sulfoximines. organic-chemistry.org These reactions proceed through a proposed metal-nitrenoid intermediate. organic-chemistry.org

Another important class of precursors generates highly electrophilic sulfinyl nitrenes from sulfinylhydroxylamine reagents. researchgate.net These reactive intermediates can be trapped by carbon and nitrogen nucleophiles in a one-pot synthesis to form sulfoximines and sulfonimidamides. researchgate.net Mechanistic studies suggest that the formation of these nitrenes may proceed through a transient triplet intermediate. researchgate.net While N-ethynyl-N-phenylmethanesulfonamide itself is not a direct nitrene precursor in the same vein as an azide, the sulfonamide nitrogen can exhibit nucleophilic character or be activated to participate in reactions analogous to those of nitrenoid species, particularly in metal-catalyzed processes.

Base-Induced and Anion-Mediated Reactions

The synthesis of indoles via the cyclization of 2-ethynylaniline (B1227618) derivatives is a significant and well-established strategy. mdpi.comnih.gov This transformation typically requires either strong bases or transition metal catalysts to induce the intramolecular reaction. mdpi.com Various catalytic systems have been developed, with palladium and copper derivatives being commonly employed. mdpi.comnih.govresearchgate.net

Research has shown that these cyclization reactions can be performed under increasingly mild and environmentally benign conditions. For example, copper(II)-catalyzed cyclization of 2-ethynylaniline derivatives can be carried out at room temperature in an aqueous methanol (B129727) mixture. researchgate.net Palladium-catalyzed versions have also been adapted to aqueous micellar media, using surfactants like TPGS-750-M to facilitate the reaction of the organic substrates in water. mdpi.com The reaction mechanism often involves an initial coordination of the metal to the alkyne, followed by nucleophilic attack by the aniline (B41778) nitrogen.

The scope of this reaction is broad, allowing for the synthesis of a wide variety of substituted indoles. researchgate.netorganic-chemistry.org The choice of catalyst and reaction conditions can be tuned to accommodate different functional groups on both the aniline ring and the alkyne terminus. mdpi.com

Table 2: Catalytic Systems for Indole Synthesis from 2-Ethynylanilines

| Catalyst System | Solvent/Medium | Key Advantages | Reference |

|---|---|---|---|

| Copper(II) salts / 1-ethylpiperidine | H₂O/MeOH | Mild, room temperature conditions; applicable to bulky substrates. researchgate.net | researchgate.net |

| Pd(OAc)₂ | Aqueous TPGS-750-M | Environmentally benign solvent; effective for unprotected 2-alkynylanilines. mdpi.com | mdpi.com |

| CuCl₂ | - | Allows for simultaneous cyclization and chlorination. researchgate.net | researchgate.net |

| Gold(III) | EtOH or EtOH/H₂O | Room temperature conditions; good yields. organic-chemistry.org | organic-chemistry.org |

Base-induced cyclization reactions provide a powerful tool for the synthesis of various heterocyclic structures. In the case of alkynyl sulfones, the presence of a base can facilitate intramolecular reactions to form sulfur-containing rings. For example, sulfone-tethered alkynyl acrylates can be transformed into spirocyclic β-ketosulfones using cesium carbonate (Cs₂CO₃) as the base. mdpi.com This type of cascade reaction proceeds through intermediates generated by the base, leading to the formation of complex cyclic systems. mdpi.com

Another example is the base-mediated cyclization of benzyl (B1604629) alkynyl sulfones with aromatic aldehydes, which provides access to aryl-substituted 5,6-dihydro-1,4-oxathiin S,S-dioxides. researchgate.net Furthermore, base-promoted tandem cyclization/sulfenylation reactions using elemental sulfur have been developed for o-alkynyl-phenols and -anilines, demonstrating a metal-free approach to sulfur-containing bisheterocycles under mild conditions. nih.gov These methodologies showcase the versatility of base-induced strategies in constructing diverse sulfur heterocycles from alkynyl precursors. mdpi.comnih.gov

Ynamides, which are N-alkynyl amides or sulfonamides, exhibit unique reactivity due to the polarization of the alkyne by the nitrogen atom. nih.gov Protonation of the ynamide triple bond with a Brønsted acid readily generates a highly electrophilic cationic keteniminium intermediate. rsc.orgresearchgate.net This intermediate is a key species in a variety of subsequent transformations, including hydrohalogenation. nih.govrsc.org

The hydrohalogenation of ynamides can lead to the stereoselective formation of α-haloenamides. nih.gov The mechanism involves the formation of the keteniminium ion, which can then be attacked by a halide anion. The stereochemical outcome of the addition can be controlled, often favoring the (E)-isomer. nih.govrsc.org The reactivity of the keteniminium intermediate can be harnessed for more complex transformations as well. For instance, intramolecular trapping of the cation by a tethered nucleophile can trigger efficient cationic cyclizations, providing a straightforward route to nitrogen-containing heterocycles like tetrahydropyridines and piperidines. researchgate.net This highlights the synthetic utility of harnessing the electrophilicity of keteniminium ions generated from ynamides. researchgate.net

α-Sulfonyl Carbanion Generation and Reactivity

The presence of the sulfonyl group adjacent to the nitrogen atom in this compound significantly influences its reactivity. The hydrogen atoms on the carbon alpha to the sulfonyl group are acidic and can be deprotonated by a suitable base to form an α-sulfonyl carbanion. This reactivity is a cornerstone of sulfone chemistry. nih.gov

The generation of this carbanion creates a potent nucleophile. The stability of the resulting carbanion is enhanced by the electron-withdrawing nature of the adjacent sulfonyl group, which can delocalize the negative charge through its sulfur and oxygen atoms. Once formed, this nucleophilic species can participate in a variety of carbon-carbon bond-forming reactions. For instance, these carbanions can react with electrophiles such as aldehydes and other carbonyl compounds. researchgate.net The specific reactions of the α-sulfonyl carbanion derived from this compound are a subject of detailed study to understand its synthetic potential.

Palladium-Catalyzed Reaction Cascades and Coupling Mechanisms

Palladium catalysis provides a powerful toolkit for the functionalization of alkynes, and this compound is a highly reactive substrate in such transformations. nih.govyoutube.com These reactions often proceed through complex catalytic cycles involving steps like oxidative addition, migratory insertion, and reductive elimination, enabling the construction of complex molecular architectures from simple precursors. youtube.com

Intramolecular C-N and S-N Bond Additions to Alkynes

Palladium catalysts can facilitate the intramolecular addition of nucleophilic nitrogen or sulfur atoms across the alkyne bond of this compound derivatives. These cyclization reactions are efficient methods for constructing nitrogen- and sulfur-containing heterocyclic compounds. The process typically involves the coordination of the palladium catalyst to the alkyne, which activates it towards nucleophilic attack.

In a tandem N-arylation/carboamination process, palladium catalysts enable the formation of N-aryl-2-benzyl pyrrolidine (B122466) derivatives from γ-amino alkenes and aryl bromides. nih.gov While this specific example does not use an ynamide, the principle of palladium-catalyzed C-N bond formation is directly applicable. The versatility of palladium catalysis allows for the formation of various ring sizes and substitution patterns, depending on the substrate structure and reaction conditions.

Divergent Reaction Pathways to Substituted Indoles and Quinolines

A remarkable feature of the palladium-catalyzed reactions of this compound precursors is the ability to achieve divergent synthesis, where tuning the reaction parameters allows for the selective formation of different product scaffolds from the same starting material. organic-chemistry.orgdocumentsdelivered.com Specifically, palladium-catalyzed annulative couplings of related 2-alkenylanilines can yield either indoles or quinolines by carefully selecting the ligand and solvent. organic-chemistry.org

This divergent capability stems from two distinct mechanistic pathways. For instance, using a ligand like Xantphos in ethanol (B145695) as a solvent can favor the formation of indoles. organic-chemistry.org Conversely, switching the ligand to DPEphos and using a fluorine-containing alcohol like 2,2,2-trifluoroethanol (B45653) can steer the reaction towards the synthesis of quinolines. organic-chemistry.org This highlights how the electronic and steric properties of the ligand and the nature of the solvent can profoundly influence the reaction's outcome, making it a powerful strategy for generating molecular diversity. organic-chemistry.orgorganic-chemistry.orgnih.gov A similar divergent approach has been noted in gold-catalyzed reactions of ethynyl (B1212043) benzoxazinanones to produce sulfonyl quinolines or formyl indoles. researchgate.net

Table 1: Ligand and Solvent Effects in Divergent Synthesis

| Catalyst System | Solvent | Major Product |

|---|---|---|

| [Pd(allyl)Cl]₂ / Xantphos | Ethanol | Indole |

This table illustrates the principle of divergent synthesis based on related substrates as described in the literature. organic-chemistry.org

One-Pot Acrylamidine (B99084) Synthesis via Ketenimine-Imine Intermediates

The reactivity of the ynamide functionality in this compound can be harnessed for the synthesis of acrylamidines in a one-pot process. This transformation often proceeds through a highly reactive ketenimine intermediate. nih.govresearchgate.net Ketenimines are generated from the reaction of ynamides with various reagents, such as in copper-catalyzed reactions with sulfonyl azides. beilstein-journals.org

Once formed, the ketenimine is a powerful electrophile that can be trapped by nucleophiles. In the context of acrylamidine synthesis, the ketenimine intermediate can react with an imine. The subsequent reaction cascade, potentially involving rearrangement or further additions, leads to the final acrylamidine product. The ability to perform this multi-step sequence in a single reaction vessel enhances the efficiency and atom economy of the process. The reaction of terminal alkynes with sulfonyl azides in the presence of a copper(I) catalyst and an amine nucleophile can lead to amidine products through the trapping of a ketenimine intermediate. nih.gov

Other Catalytic and Rearrangement Mechanisms

Beyond palladium catalysis, the reactivity of this compound can be modulated by other catalytic systems, including Brønsted acids. These catalysts can promote unique rearrangement and addition reactions by activating the alkyne moiety through protonation.

Brønsted Acid-Catalyzed Hydroarylation of Ynamides

Brønsted acids are effective catalysts for the hydroarylation of alkynes, a reaction that involves the addition of an arene C-H bond across the carbon-carbon triple bond. nih.govresearchgate.net In the case of this compound, a strong Brønsted acid can protonate the alkyne, generating a highly electrophilic vinyl cation intermediate. This intermediate is then susceptible to attack by an intramolecular or intermolecular aromatic ring.

This methodology provides a transition-metal-free pathway for constructing complex polycyclic aromatic systems. nih.gov The efficiency and selectivity of the reaction can be influenced by the choice of Brønsted acid and the solvent system. For example, using a biphasic system of a fluoroalcohol (like HFIP) and a hydrocarbon can enhance reaction efficiency by stabilizing the cationic intermediates in the polar phase while keeping the starting materials and products in the nonpolar phase, thereby suppressing side reactions. nih.govnii.ac.jp This approach has been successfully applied to the synthesis of various substituted phenanthrenes through 6-endo-selective ring closure. nih.gov

Rhodium(II)-Catalyzed Transannulation and Cycloadditions

Rhodium(II) catalysts are well-known for their ability to activate N-sulfonyl-1,2,3-triazoles, leading to the formation of highly reactive α-imino rhodium(II) carbene intermediates. nih.govorganic-chemistry.orgnih.gov While direct studies on this compound in this context are not prevalent, its structural similarity to precursors of these carbenes allows for the postulation of analogous reactivity. The N-ethynyl moiety can be considered a synthon for the corresponding α-diazo species that would generate the rhodium carbene.

The transannulation process typically involves the reaction of the in situ-generated α-imino rhodium carbene with a suitable unsaturated partner, such as a nitrile or an epoxide. nih.govnih.gov This leads to the formation of a new heterocyclic ring system, with the expulsion of dinitrogen from the original triazole precursor. In the case of this compound, it is proposed that it could similarly engage in cycloaddition reactions.

For instance, in a formal [3+2] cycloaddition, the rhodium-carbene derived from an analogous N-sulfonyl precursor to this compound could react with a nitrile to yield an imidazole (B134444) ring. The general mechanism is believed to proceed through the initial formation of the rhodium carbene, followed by nucleophilic attack of the nitrile nitrogen onto the carbene carbon. Subsequent cyclization and aromatization would then afford the final imidazole product.

A representative Rhodium(II)-catalyzed transannulation of an N-sulfonyl-1,2,3-triazole with a nitrile is presented in the table below, illustrating the general conditions and outcomes for this type of transformation.

| Entry | N-Sulfonyl-1,2,3-triazole | Nitrile | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | 1-(Tosyl)-4-phenyl-1H-1,2,3-triazole | Benzonitrile | Rh₂(OAc)₄ (2) | 1,2-Dichloroethane | 80 | 2,4-Diphenyl-1-(tosyl)-1H-imidazole | 85 |

| 2 | 1-(Mesyl)-4-phenyl-1H-1,2,3-triazole | Acetonitrile | Rh₂(oct)₄ (2) | Toluene | 110 | 2-Methyl-4-phenyl-1-(mesyl)-1H-imidazole | 78 |

This table presents data from analogous systems to illustrate the typical conditions and yields of Rhodium(II)-catalyzed transannulations.

Sigmatropic Rearrangements in Sulfonium (B1226848) Ylide Chemistry

The formation of sulfonium ylides from the reaction of carbenes or carbenoids with sulfides is a fundamental process in organic synthesis. These ylides are prone to undergo sigmatropic rearrangements, most notably the researchgate.netnih.gov-sigmatropic rearrangement, to furnish new carbon-carbon and carbon-sulfur bonds. researchgate.netrsc.orgchemrxiv.orgresearchgate.net While direct experimental evidence for the involvement of this compound in generating sulfonium ylides for subsequent sigmatropic rearrangements is scarce, its electronic properties suggest its potential to participate in such transformations.

It is conceivable that a rhodium(II)-catalyzed reaction of a diazo precursor analogous to this compound in the presence of an allyl sulfide (B99878) could generate a sulfonium ylide. This intermediate could then undergo a researchgate.netnih.gov-sigmatropic rearrangement. The driving force for this rearrangement is the formation of a thermodynamically more stable homoallylic sulfide from the less stable allylic sulfonium ylide.

The general mechanism for a Doyle-Kirmse reaction, a type of researchgate.netnih.gov-sigmatropic rearrangement, is depicted below:

Carbene Formation: A rhodium(II) catalyst reacts with a diazo compound to form a rhodium carbene.

Ylide Formation: The rhodium carbene reacts with the sulfur atom of an allyl sulfide to form a sulfonium ylide.

researchgate.netnih.gov-Sigmatropic Rearrangement: The sulfonium ylide undergoes a concerted pericyclic rearrangement to yield the final product.

The table below provides representative data for the researchgate.netnih.gov-sigmatropic rearrangement of sulfonium ylides generated from diazo compounds and allyl sulfides, showcasing the efficiency of this transformation.

| Entry | Diazo Compound | Allyl Sulfide | Catalyst (mol%) | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | Ethyl diazoacetate | Allyl phenyl sulfide | Rh₂(OAc)₄ (1) | Dichloromethane | 25 | Ethyl 2-(phenylthio)pent-4-enoate | 92 |

| 2 | Dimethyl diazomalonate | Cinnamyl methyl sulfide | Cu(acac)₂ (5) | Toluene | 80 | Dimethyl 2-((methylthio)(phenyl)methyl)but-3-enoate | 85 |

This table presents data from analogous systems to illustrate the typical conditions and yields of researchgate.netnih.gov-sigmatropic rearrangements of sulfonium ylides.

N→C Tosyl Rearrangements

The migration of a sulfonyl group, such as a tosyl group, from a nitrogen atom to a carbon atom is a known rearrangement in organic chemistry. researchgate.net This type of rearrangement is often observed in ynamides under thermal or catalytic conditions. The reaction is believed to proceed through the formation of a ketenimine intermediate. researchgate.net

For this compound, a similar N→C migration of the methanesulfonyl group could be envisioned. However, the term "tosyl" specifically refers to the p-toluenesulfonyl group. A more accurate description for the titular compound would be an N→C methanesulfonyl rearrangement. For the purpose of discussing the mechanistic principle based on available literature, we will refer to the analogous N→C tosyl rearrangement.

The thermal N→C tosyl rearrangement of an N-(4-toluenesulfonyl)ynamide has been studied and is proposed to involve the formation of a ketenimine intermediate. researchgate.net This intermediate can then be trapped by a nucleophile or undergo further rearrangements. The driving force for this migration can be attributed to the thermodynamic stability of the resulting products.

A plausible mechanism for the N→C tosyl rearrangement involves:

Initial Isomerization: The ynamide undergoes a rsc.orgnih.gov-shift of the tosyl group from the nitrogen to the β-carbon of the alkyne, forming a ketenimine intermediate.

Further Reactions: The highly reactive ketenimine can then react with various species present in the reaction mixture.

Below is a table with data from a study on the thermal N→C tosyl rearrangement of an ynamide, providing insight into the conditions required for such transformations.

| Entry | Ynamide | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-(Prop-1-ynyl)-N-(p-tolyl)benzenesulfonamide | Toluene | 110 | 12 | 1-(Phenylsulfonamido)-1-(p-tolylsulfonyl)prop-1-ene | 75 |

| 2 | N-Ethynyl-N,4-dimethyl-N-phenylbenzenesulfonamide | Xylene | 140 | 8 | 2-(N,4-Dimethylphenylsulfonamido)-1-(phenylsulfonyl)ethene | 68 |

This table presents data from analogous systems to illustrate the typical conditions and yields of N→C tosyl rearrangements.

Applications and Synthetic Utility of N Ethynyl N Phenylmethanesulfonamide Derivatives in Organic Synthesis

Construction of Nitrogen-Containing Heterocyclic Scaffolds

Derivatives of N-Ethynyl-N-phenylmethanesulfonamide serve as versatile precursors for a variety of cyclization reactions, leading to the formation of diverse heterocyclic systems. The electron-withdrawing nature of the sulfonyl group modulates the reactivity of the carbon-carbon triple bond, enabling a range of selective transformations.

Synthesis of Functionalized Oxindoles

While direct cyclization of this compound to form oxindoles is not the most common application, related strategies involving sulfonyl-containing radicals provide a pathway to 3-sulfonated oxindoles. These methods typically involve a cascade reaction initiated by a radical species.

One such approach is the oxidant-assisted tandem sulfonylation/cyclization of electron-deficient alkenes. acs.org In a representative reaction, the process is initiated by the generation of an alkyl radical, which then undergoes an in situ insertion of sulfur dioxide to form a crucial alkylsulfonyl radical intermediate. This intermediate then participates in a cyclization cascade to construct the oxindole (B195798) framework. acs.org Another method involves a manganese(III) acetate (B1210297) promoted radical sulfonation-cyclization cascade of functionalized alkenes with potassium metabisulfite (B1197395) (K₂S₂O₅). This reaction allows for the simultaneous construction of the oxindole ring and the introduction of a sulfonic acid moiety in a single step under mild conditions. acs.orgnih.gov These reactions provide an efficient route to 3-alkylsulfonylated oxindoles, which are valuable synthetic intermediates. acs.org

A general scheme for this type of transformation is as follows:

Scheme 1: General approach to sulfonated oxindoles via a radical cascade cyclization.

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield (%) |

| N-Aryl-acrylamide | Alkyl Radical Source, SO₂ Source | Oxidant (e.g., K₂S₂O₈), Metal catalyst (optional), Solvent | 3-Alkylsulfonyl-oxindole | Varies |

| N-Aryl-acrylamide | Potassium Metabisulfite | Mn(OAc)₃·2H₂O, Solvent | 3-(Oxindol-3-yl)methanesulfonic acid | Good |

Access to Amino Imidazoles

A highly effective method for the synthesis of substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines. nih.govnih.gov This methodology facilitates the formation of both a carbon-nitrogen and a carbon-carbon bond in the annulation step, allowing for the rapid assembly of 2-aminoimidazole products with diverse aryl substituents. nih.gov

The reaction mechanism is proposed to begin with the oxidative addition of an aryl triflate to a palladium(0) complex. The resulting cationic palladium species coordinates to the alkyne of the N-propargyl guanidine (B92328), activating it for an outer-sphere attack by the guanidine nucleophile in an anti-aminopalladation step. Subsequent reductive elimination from the palladium-alkenyl intermediate yields an exocyclic product, which then undergoes isomerization to afford the desired 2-aminoimidazole. nih.gov This strategy has been successfully applied to the total synthesis of marine alkaloids such as preclathridine A, preclathridine B, and dorimidazole B from a common intermediate. nih.gov

Scheme 2: Palladium-catalyzed synthesis of 2-aminoimidazoles.

| N-Propargyl Guanidine | Aryl Triflates | Catalyst/Ligand | Base | Solvent | Yield (%) |

| N-Tosyl-N'-propargylguanidine | Phenyl triflate | Pd(OAc)₂ / RuPhos | LiOtBu | PhCF₃ | 85 |

| N-Tosyl-N'-propargylguanidine | 4-Methoxyphenyl triflate | Pd(OAc)₂ / RuPhos | LiOtBu | PhCF₃ | 88 |

| N-Tosyl-N'-propargylguanidine | 4-(Trifluoromethyl)phenyl triflate | Pd(OAc)₂ / RuPhos | LiOtBu | PhCF₃ | 75 |

| N-Tosyl-N'-(1-phenylprop-2-yn-1-yl)guanidine | Phenyl triflate | Pd(OAc)₂ / RuPhos | LiOtBu | PhCF₃ | 82 |

Formation of Fused Imidazoheterocycles

The reactivity of ynamides can be harnessed to construct fused imidazole (B134444) ring systems through cycloaddition reactions. One notable example is the synthesis of heteroaromatic-fused 4-aminoimidazoles via a [3+2]-cycloaddition of ynamides with nucleophilic nitrenoids. rsc.org This approach provides a regioselective route to geminally substituted aminosulfenyl-containing N-heterocycles. rsc.org

Another powerful strategy for the synthesis of fused nitrogen heterocycles is the cobalt(I)-catalyzed [2+2+2] cycloaddition. This reaction has been employed to cocyclize ynamides, nitriles, and alkynes, leading to the formation of tricyclic fused 3-aminopyridines. While not strictly an imidazole, this methodology showcases the potential of ynamides in constructing complex, fused heterocyclic systems that are otherwise difficult to access. nih.gov The intramolecular version of this reaction has been shown to proceed in high yields. nih.gov

Table: Examples of Fused Heterocycle Synthesis from Ynamide Derivatives

| Ynamide Derivative | Reaction Partner(s) | Catalyst/Conditions | Product |

| Sulfenyl-substituted ynamide | Nucleophilic nitrenoid | PicAuCl₂ (5 mol%), 1,4-dioxane, 90 °C | Heteroaromatic-fused 4-aminoimidazole |

| Ynamide tethered to alkyne and nitrile | - | [CpCo(C₂H₄)₂], Toluene, reflux | Tricyclic fused 3-aminopyridine |

Synthesis of Trisubstituted Oxazoles

A novel and direct protocol for the synthesis of highly substituted oxazoles from ynamides has been developed. nih.govacs.org This method utilizes ytterbium(III) trifluoromethanesulfonate (B1224126) [Yb(OTf)₃] as a Lewis acid catalyst in the presence of N-iodosuccinimide (NIS) and acetonitrile, which acts as both the solvent and a reactant. nih.govacs.orgacs.org This transformation allows for the construction of multiple oxazole (B20620) skeletons with various substituents in a single operation and is scalable to the gram scale. nih.govacs.org Isotope labeling experiments have confirmed that the oxygen atom in the resulting oxazole ring originates from the water present in the reaction mixture. acs.org

The reaction proceeds efficiently with ynamides bearing both electron-rich and electron-poor aromatic groups on the alkyne terminus.

Scheme 3: Synthesis of 2,4,5-trisubstituted oxazoles from ynamides.

| Ynamide Substituent (Ar) | Sulfonamide Group (EWG) | Reagents | Solvent | Yield (%) |

| Phenyl | Tosyl | Yb(OTf)₃, NIS, H₂O | CH₃CN | 88 |

| 4-Methoxyphenyl | Tosyl | Yb(OTf)₃, NIS, H₂O | CH₃CN | 82 |

| 4-Chlorophenyl | Tosyl | Yb(OTf)₃, NIS, H₂O | CH₃CN | 78 |

| 3-Fluorophenyl | Benzenesulfonyl | Yb(OTf)₃, NIS, H₂O | CH₃CN | 65 |

Preparation of Substituted Indoles and Related Annulated Systems

Ynamides are excellent precursors for the synthesis of substituted indoles and related annulated systems, primarily through intramolecular cycloaddition reactions. A powerful strategy involves the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes to afford substituted indolines, which can then be oxidized to the corresponding indoles. nih.govresearchgate.netacs.orgnih.gov This modular approach allows for the construction of indoles with multiple substituents on the six-membered ring, a feature that is often challenging to achieve with traditional indole (B1671886) syntheses. nih.govacs.org The required cycloaddition precursors can be readily assembled via Sonogashira coupling and copper-catalyzed N-alkynylation reactions. nih.govacs.org

Furthermore, a palladium-catalyzed, one-pot, two-step synthesis of 2-amidoindoles from ynamides and o-iodoanilines has been reported. A key feature of this sequence is the spontaneous intramolecular cyclization to the indole following the initial Sonogashira coupling, without the need for alkyne activation. nih.govresearchgate.net

Table: Synthesis of Indoline Derivatives via Intramolecular [4+2] Cycloaddition of Ynamides

| Ynamide Substituent (R¹) | Enyne Substituents (R², R³) | Conditions | Product | Yield (%) |

| Phenyl | H, H | Toluene, 210 °C | 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline derivative | 85 |

| 4-Methoxyphenyl | H, H | Toluene, 210 °C | Methoxy-substituted derivative | 81 |

| Phenyl | Me, H | Toluene, 210 °C | Methyl-substituted derivative | 75 |

| Phenyl | H, OMe | Toluene, 180 °C | Methoxy-substituted derivative | 90 |

Synthesis of Quinazoline (B50416) and Imidazole Derivatives

The synthesis of quinazolines often involves the cyclization of appropriately substituted anilines with a one-carbon unit. While direct routes from this compound are less common, the versatility of ynamides allows for their conversion into intermediates suitable for quinazoline synthesis. For instance, ynamides can be transformed into amidine derivatives, which are known precursors for quinazoline synthesis through reactions with 2-aminobenzonitriles or related compounds. Transition metal-catalyzed methods, particularly those employing copper or palladium, have become prevalent for the construction of the quinazoline scaffold. nih.govnih.gov

For imidazole synthesis, as detailed in section 4.1.2, N-alkynyl derivatives are potent precursors. The palladium-catalyzed carboamination of N-propargyl guanidines stands out as a robust method for accessing 2-aminoimidazoles. nih.gov Other strategies for imidazole synthesis that could potentially utilize ynamide precursors include electrochemical oxidation-induced intramolecular annulation reactions. rsc.org

Table: General Precursors for Quinazoline and Imidazole Synthesis

| Heterocycle | Key Precursor(s) | General Synthetic Strategy |

| Quinazoline | 2-Aminobenzamides, Amidines | Copper-mediated tandem C(sp²)-H amination and annulation |

| Quinazoline | 2-Iodobenzoate esters, Amidines | Palladium-catalyzed N-arylation and cyclization |

| Imidazole | N-Propargyl guanidines, Aryl triflates | Palladium-catalyzed carboamination |

| Imidazole | Amines, Alkynes, Azides | Electrochemical tandem Michael addition/azidation/cyclization |

Synthesis of Sulfur-Containing Compounds

The unique structural features of this compound, namely the reactive ethynyl (B1212043) group and the sulfonamide moiety, make it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds. Its derivatives can be employed in cyclization reactions to generate complex ring systems.

Derivatization to Benzothiopyran S,S-Dioxides

Derivatives of this compound can serve as key intermediates in the synthesis of 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides. A general and efficient method for preparing these structures involves the cyclization of α-substituted o-(methylsulfonyl)styrenes. researchgate.net This process is typically mediated by a strong base such as lithium diisopropylamide (LDA), which facilitates the intramolecular reaction to form the six-membered sulfur-containing ring. researchgate.net By starting with an appropriately substituted precursor derived from this compound, this cyclization strategy can be adapted to produce highly substituted benzothiopyran 1,1-dioxides. The reaction proceeds efficiently, and subsequent quenching with electrophiles prior to aqueous workup allows for the creation of 4,4-disubstituted derivatives. researchgate.net

| Precursor Class | Reaction Type | Product Class |

|---|---|---|

| α-Substituted o-(methylsulfonyl)styrenes | LDA-Mediated Intramolecular Cyclization | 4-Monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides |

| α-Substituted o-(methylsulfonyl)styrenes | LDA-Mediation followed by Electrophile Quench | 4,4-Disubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides |

Formation of Polycyclic Sulfur Heterocycles

The reactivity of the N-ethynylsulfonamide framework can be harnessed to construct more complex polycyclic systems that incorporate both sulfur and nitrogen atoms. Methodologies for linking multiple heterocyclic rings, such as indole, triazole, and pyridazine, into a single molecular entity demonstrate the feasibility of such complex syntheses. mdpi.com By designing multi-step reaction sequences, the ethynyl group can participate in cyclization or cycloaddition reactions, while the sulfonamide can act as a directing group or a point of further functionalization. For instance, acid-catalyzed condensation and cyclization reactions are powerful tools for creating fused ring systems. mdpi.com Applying these principles, derivatives of this compound can be envisioned as starting points for novel polycyclic sulfur heterocycles, where the sulfonamide is an integral part of the final ring structure.

Role as Versatile Synthetic Intermediates

This compound and its derivatives are highly valuable as versatile intermediates in organic synthesis due to the presence of multiple reactive sites that can be addressed with high selectivity.

Building Blocks for Complex Molecular Architectures

The concept of using modular molecular building blocks is fundamental to the construction of complex and functional molecular systems. semanticscholar.org this compound fits this role perfectly, acting as a "tecton" or building block that can be incorporated into larger supramolecular assemblies or covalently linked networks. semanticscholar.org The molecule offers distinct functional components: the alkyne provides a reactive handle for coupling reactions, while the phenylsulfonamide group imparts specific steric and electronic properties to the final architecture. semanticscholar.org This modularity allows for the systematic construction of intricate organic molecules, where different functional components can be added to tailor the final properties of the assembly. semanticscholar.org The use of such building blocks is crucial in creating materials with ordered structures and novel functions. semanticscholar.orgnih.gov

Integration into "Click Chemistry" Methodologies

The terminal alkyne in this compound makes it an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govmdpi.com This reaction is renowned for its high efficiency, selectivity, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for molecular assembly. organic-chemistry.orglabmanager.com The CuAAC reaction allows for the covalent and regioselective linking of the this compound unit to any molecule bearing an azide (B81097) functional group. This process forms a chemically stable 1,4-disubstituted 1,2,3-triazole ring, which serves as a robust linker between the two molecular fragments. nih.govmdpi.com This methodology provides a straightforward and reliable route to conjugate the sulfonamide moiety to biomolecules, polymers, or other complex organic structures. mdpi.commdpi.com

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Reaction Type | Product |

|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1-Benzyl-4-(N-phenylmethylsulfonamido)-1,2,3-triazole |

| This compound | Azido-functionalized Polymer | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Polymer-grafted N-phenylmethanesulfonamide via triazole linker |

| This compound | 3-Azidopropanoic acid | Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 3-(4-(N-phenylmethylsulfonamido)-1H-1,2,3-triazol-1-yl)propanoic acid |

Generation of Highly Functionalized Organic Molecules

The synthetic utility of this compound extends to the generation of a diverse array of highly functionalized organic molecules. The ethynyl group is not only a handle for click chemistry but also a precursor for a variety of other transformations. For example, it can participate in cross-coupling reactions to form new carbon-carbon bonds, leading to highly substituted indole-based structures. mdpi.com Furthermore, the alkyne can be involved in cascade reactions, such as a [3+2] cycloaddition followed by rearrangement and cyclization, to afford densely functionalized heterocyclic systems like proline derivatives. mdpi.com The ability to readily transform the ethynyl group, combined with potential modifications to the phenyl ring or the sulfonamide nitrogen, allows for the creation of a library of complex and functionally rich molecules from a single, versatile starting material.

Accessing Axially Chiral Systems via C-N Bond Activation

The construction of axially chiral molecules, particularly those with a stereogenic C–N axis, is a significant area of research in asymmetric synthesis due to their prevalence in chiral ligands, natural products, and pharmaceuticals. Derivatives of this compound serve as key precursors for the synthesis of N-C axially chiral sulfonamides through catalytic enantioselective reactions.

A prominent strategy involves the chiral palladium-catalyzed N-allylation of secondary sulfonamides that bear a 2-arylethynyl-6-methylphenyl group on the nitrogen atom. rsc.orgmdpi.com This reaction, a type of Tsuji-Trost allylation, proceeds with high enantioselectivity to afford rotationally stable N-C axially chiral N-allylated sulfonamides. mdpi.comnih.gov The process establishes chirality around the C–N bond by introducing a sterically demanding allyl group, which restricts rotation.

Research has demonstrated that using a catalyst system comprising an allyl-PdCl dimer and the (S,S)-Trost ligand can achieve good to excellent enantioselectivities (up to 92% ee). mdpi.comnih.gov The substituent on the ethynyl group plays a crucial role in the reaction's efficiency and stereochemical outcome. Aryl substituents on the alkyne generally lead to high yields and good enantioselectivities. For instance, reactions with (4-methoxyphenyl)ethynyl and phenylethynyl derivatives yield the corresponding N-allylated products with high enantiomeric excess. rsc.org Conversely, sterically smaller or electronically different substituents like trimethylsilyl (B98337) or hexynyl groups can lead to a noticeable decrease in enantioselectivity. rsc.org

| Entry | Alkynyl Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 4-Tolyl | 95 | 92 |

| 2 | 4-Methoxyphenyl | 98 | 88 |

| 3 | Phenyl | 92 | 89 |

| 4 | Trimethylsilyl (TMS) | 93 | 75 |

| 5 | n-Hexyl | 91 | 77 |

This methodology highlights a powerful application of this compound derivatives in creating valuable, enantioenriched molecules with C-N axial chirality. nih.gov

Preparation of Polysubstituted Acrylamidines

Ynamides, including this compound, are valuable precursors for the synthesis of polysubstituted acrylamidines. This transformation is typically achieved through a hydroamination reaction, which involves the addition of an amine across the carbon-carbon triple bond of the ynamide.

The inherent polarity of the ynamide functional group directs the regioselectivity of the amine addition. The nitrogen atom of the sulfonamide group donates electron density to the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. When an external amine attacks the electrophilic α-carbon, a zwitterionic intermediate is formed, which then rearranges to produce an enamine or, through tautomerization, the more stable amidine structure.

While direct studies on this compound for this specific application are not extensively detailed, the general reactivity of ynamides supports this synthetic route. The intramolecular hydroamination of related N-(ortho-alkynyl)aryl amidine systems has been studied, demonstrating the facility of cyclization reactions to form indole and quinoline (B57606) derivatives, which underscores the reactivity of the alkyne terminus towards amine nucleophiles. nih.gov The intermolecular variant with this compound and a primary or secondary amine would predictably yield acyclic polysubstituted acrylamidines, providing a straightforward method for accessing this important class of compounds.

Benzannulation Strategies in Polycyclic Aromatic Compound Synthesis

Benzannulation reactions are powerful tools for constructing aromatic rings and are central to the synthesis of polycyclic aromatic compounds (PACs). nih.govresearchgate.net Ynamide derivatives are effective components in these strategies, participating in various cycloaddition reactions that lead to the formation of new benzene (B151609) rings. rsc.org

One of the primary methods is the [4+2] cycloaddition, or Diels-Alder reaction, where the ynamide can act as a potent dienophile. researchgate.netresearchgate.net Its reaction with a suitable diene can construct a six-membered ring, which can subsequently be aromatized to form a substituted benzene ring fused to another molecular scaffold. The electron-withdrawing nature of the N-phenylmethanesulfonamide group enhances the dienophilic character of the alkyne, facilitating these cycloadditions.

Furthermore, ynamides are excellent substrates in transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition, which can assemble a benzene ring from three different alkyne units in a highly convergent manner. nih.govresearchgate.net Rhodium(I) catalysts have been effectively used for the asymmetric [2+2+2] cycloaddition of ynamides with diynes to produce axially chiral biaryl systems. nih.gov Iodocyclization of arene-ynamides has also been reported as a rapid method for synthesizing polycyclic systems like naphthalenes and phenanthrenes. researchgate.net These diverse benzannulation strategies enable the use of this compound derivatives as versatile building blocks for the synthesis of complex, functionalized polycyclic aromatic and heteroaromatic compounds. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Studies on N Ethynyl N Phenylmethanesulfonamide Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has been widely employed to investigate the mechanisms of reactions involving ynamides. These calculations can map out the potential energy surface of a reaction, identifying the most plausible pathways from reactants to products. For instance, in Brønsted acid-mediated reactions, DFT studies can elucidate the stepwise processes, including the initial protonation of the ynamide. rsc.org

In the case of cycloaddition reactions, such as the [8+2] cycloadditions of dienylfurans with alkynes, DFT calculations have been used to compare different possible reaction pathways. These can include concerted pathways, stepwise pathways involving zwitterionic intermediates, or multi-step sequences like a [4+2] cycloaddition followed by a vinyl shift. pku.edu.cn By calculating the activation energies for each pathway, the computationally favored mechanism can be identified. pku.edu.cn Similarly, for [3+2] cycloaddition reactions, DFT can help to understand the electronic factors that control the reaction and predict the most likely reaction channel. mdpi.com

DFT computations have also been crucial in understanding the annulation reactions of ynamides. For example, in triflic acid (TfOH)-promoted [4+2] annulations of ynamides with nitriles, computational studies can help to delineate the reaction mechanism. The choice of functional and basis set in DFT calculations is critical for obtaining accurate results, and various combinations are often benchmarked against experimental data where available. researchgate.net

Investigation of Transition States and Intermediate Energetics

A key strength of computational chemistry is its ability to characterize the structures and energies of transient species like transition states and intermediates, which are often difficult to observe experimentally. scirp.org For reactions involving N-Ethynyl-N-phenylmethanesulfonamide, DFT calculations can locate the transition state structures and calculate their corresponding activation energies. researchgate.netscirp.org

For example, in the electrophilic aminoalkenylation of heteroaromatics with ynamides, DFT calculations have been used to determine the Gibbs free energy profile of the reaction. This includes the activation free energy for the protonation of the ynamide to form a keteniminium ion, as well as the energetics of subsequent electrophilic addition and deprotonation steps. pku.edu.cn The calculated barrier heights for transition states provide quantitative insights into the reaction kinetics. scirp.org

Furthermore, the energetics of various intermediates along the reaction pathway can be computed to assess their relative stabilities. researchgate.net In some cases, computational studies have revealed ambimodal transition states that can lead to the formation of multiple intermediates from a single transition state. pku.edu.cn The study of transition states also allows for the analysis of the bonding changes that occur during a reaction, providing a detailed picture of the reaction mechanism. mdpi.com

Analysis of Carbocation, Carbanion, and Ketenimine Stability in Ynamide Transformations